

# Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole Analogs

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylindoline

Cat. No.: B133043

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-methoxyindole analogs, focusing on their anticancer and serotonergic activities. The strategic placement of a methoxy group at the 5-position of the indole ring significantly influences the biological activity of these compounds, making them promising scaffolds for drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support researchers, scientists, and drug development professionals.

## Anticancer Activity of 5-Methoxyindole Analogs

A significant body of research has focused on the antiproliferative and anticancer activities of 5-methoxyindole derivatives. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several key compounds against various cancer cell lines, highlighting the impact of structural modifications on their potency.

### Table 1: Cytotoxicity of 5-Methoxyindole-Isatin Hybrids

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Key Structural Features
5o	5-Methoxyindole-isatin Hybrid	ZR-75 (Breast)	1.69	Sunitinib	8.11	Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin. <a href="#">[1]</a>
HT-29 (Colon)	1.69	Sunitinib	8.11			
A-549 (Lung)	1.69	Sunitinib	8.11			
5w	5-Methoxyindole-isatin Hybrid	ZR-75 (Breast)	1.91	Sunitinib	8.11	Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin. <a href="#">[1]</a>
HT-29 (Colon)	1.91	Sunitinib	8.11			
A-549 (Lung)	1.91	Sunitinib	8.11			

## Table 2: Cytotoxicity of Indolo[2,3-b]quinoline and Related Analogs

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Key Structural Features
MMNC	Indolo[2,3-b]quinoline	HCT116 (Colorectal)	0.33	5-Fluorouracil	>100	Fused quinoline ring system, methyl groups at positions 2 and 5. <a href="#">[1]</a> <a href="#">[2]</a>
Caco-2 (Colorectal)	0.51					
AGS (Gastric)	3.6					
PANC-1 (Pancreatic)	18.4					
SMMC-7721 (Liver)	9.7					
Compound 49	2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline	HCT116 (Colorectal)	0.35	Neocryptolepine	~5.95	Introduction of a 2-chloro and 8-methoxy group to the indoloquinoline core. <a href="#">[3]</a>
Caco-2 (Colorectal)	0.54					

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## Serotonergic Activity of 5-Methoxyindole Analogs

The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors due to its structural resemblance to the endogenous ligand serotonin.[4] Modifications to the side chain at the 3-position significantly influence the affinity and functional activity at various 5-HT receptor subtypes.

**Table 3: Serotonin Receptor Binding Affinity and Functional Activity of 5-Methoxy-Tryptamine Derivatives**

Compound	R1	R2	5-HT1A Ki (nM)	5-HT2A Ki (nM)	5-HT2A EC50 (nM)	5-HT2A Emax (%)
5-MeO-DMT	CH3	CH3	16.0	49.3	11.2	100
5-MeO-MET	CH3	C2H5	18.1	55.6	12.3	100
5-MeO-DET	C2H5	C2H5	23.3	75.8	15.1	100
5-MeO-MIPT	CH3	i-Pr	70.1	145.2	20.1	100
5-MeO-DIPT	i-Pr	i-Pr	101.4	201.8	29.8	100
5-MeO-pyr-T	<div><div><div></div><div></div></div><div>{Pyrrolidine}</div></div>		7.8	60.1	13.2	100

Data adapted from a study on 5-MeO-DMT derivatives, which are structurally related to **5-methoxy-2-methylindoline** analogs in that they are 5-methoxyindoles with varying amine substituents.[4]

## Experimental Protocols

### In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The 5-methoxyindole analogs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The plates are agitated on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then read at 570-590 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

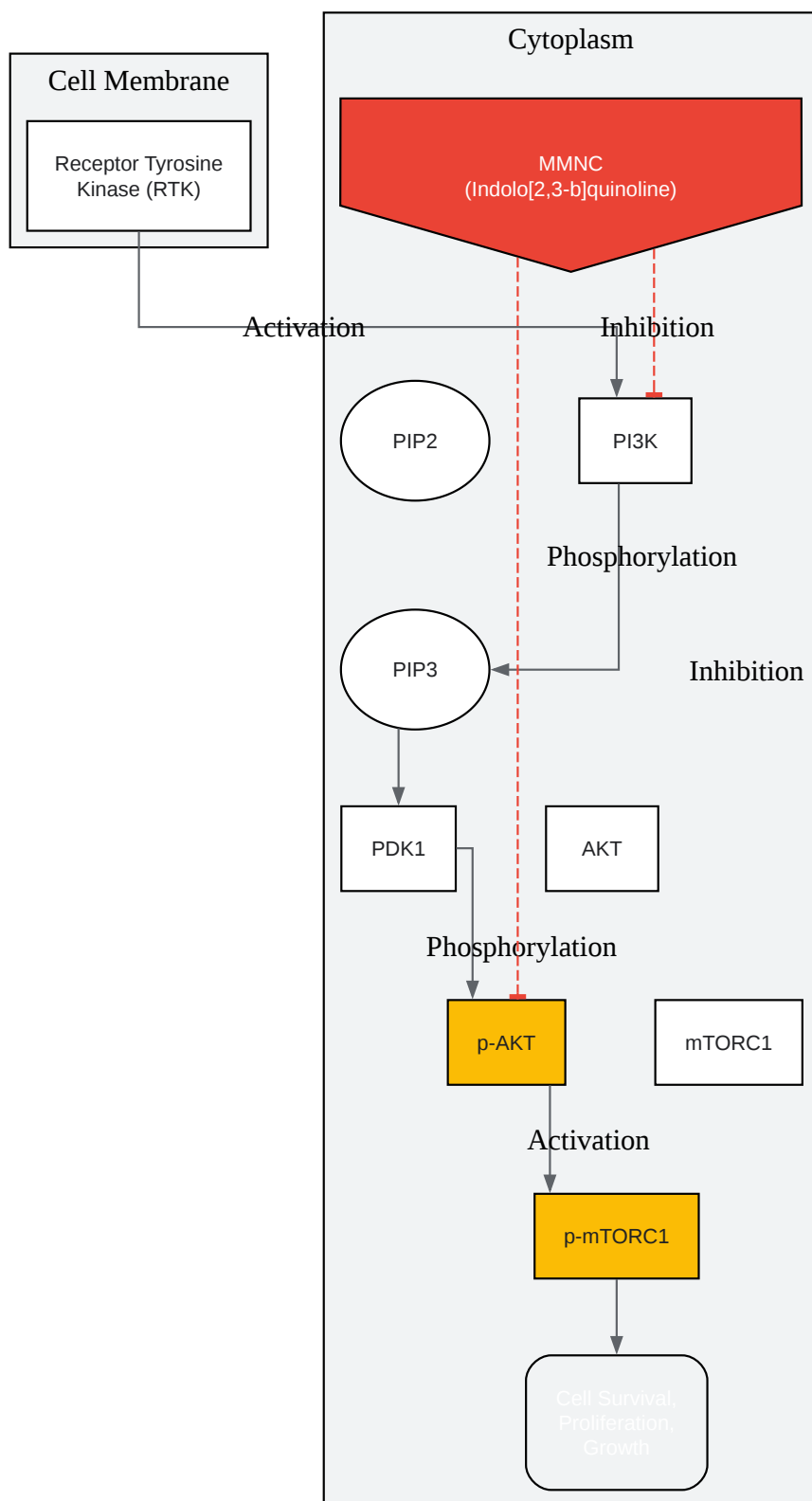
### Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

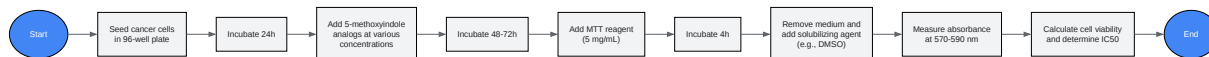
- **Cell Lysis:** After treatment with the compounds, cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** The total protein concentration in each lysate is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH).
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- **Densitometry Analysis:** The intensity of the protein bands is quantified using image analysis software. The expression of phosphorylated proteins is typically normalized to the total protein expression.

## Signaling Pathways and Experimental Workflows







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